Einecs 275-350-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

71342-92-2 |

|---|---|

Molecular Formula |

C25H58N4O8S |

Molecular Weight |

574.8 g/mol |

IUPAC Name |

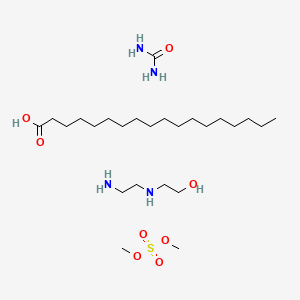

2-(2-aminoethylamino)ethanol;dimethyl sulfate;octadecanoic acid;urea |

InChI |

InChI=1S/C18H36O2.C4H12N2O.C2H6O4S.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-2-6-3-4-7;1-5-7(3,4)6-2;2-1(3)4/h2-17H2,1H3,(H,19,20);6-7H,1-5H2;1-2H3;(H4,2,3,4) |

InChI Key |

LRKHQHHGLPKQJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.COS(=O)(=O)OC.C(CNCCO)N.C(=O)(N)N |

Origin of Product |

United States |

Biological Activity

Einecs 275-350-2, known as benzoic acid, phenyl ester or phenyl benzoate , is a compound that has garnered attention due to its various biological activities and potential health effects. This article explores the biological activity of this compound, including its toxicity, metabolic pathways, and relevant case studies.

- Chemical Name : Benzoic acid, phenyl ester

- Molecular Formula : CHO

- CAS Number : 93-98-3

- EINECS Number : 275-350-2

Acute Toxicity

Benzoic acid, phenyl ester is classified as having moderate acute toxicity. In studies involving mice, the median lethal dose (LD50) following oral exposure was reported to be around 2000 mg/kg. The compound exhibits toxicity through several mechanisms:

- Metabolism : After oral absorption, it is rapidly metabolized to benzoic acid and phenol. These metabolites are known for their systemic toxicity and are conjugated to glycine and sulfonated for excretion in urine .

Skin Sensitization

In vivo studies have shown that phenyl benzoate can induce skin sensitization. The effective concentration (EC3) for sensitization was determined to be approximately 1.2% based on stimulation index results from various concentrations tested in mice .

Biological Activity and Mechanisms

The biological activity of phenyl benzoate can be attributed to its metabolites and their interactions with biological systems:

- Benzoic Acid : Known for its antimicrobial properties, it can inhibit the growth of certain bacteria and fungi.

- Phenol : Exhibits cytotoxic effects and can interfere with cellular processes by acting as a reactive oxygen species (ROS) generator .

Case Study 1: Toxicokinetics in Mice

A study assessed the toxicokinetics of phenyl benzoate in mice. The research indicated that after administration, the compound was rapidly absorbed and metabolized. The formation of benzoic acid was noted as a significant pathway contributing to observed toxicity levels. The study highlighted the importance of understanding the metabolic fate of such compounds to predict their toxicological profiles accurately .

| Parameter | Value |

|---|---|

| LD50 (oral) | 2000 mg/kg |

| EC3 (skin sensitization) | 1.2% |

| Metabolites | Benzoic acid, Phenol |

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of phenyl benzoate due to its high toxicity to aquatic life. It is classified as very toxic to aquatic organisms with long-lasting effects. This raises concerns regarding its use in industrial applications and necessitates careful management practices to mitigate environmental risks .

Q & A

Q. How can interdisciplinary approaches enhance the study of this compound’s environmental impact?

- Methodological Answer :

- Integrate ecotoxicological assays (e.g., Daphnia magna LC50) with environmental fate modeling (e.g., EPI Suite).

- Collaborate with geochemistry labs to analyze soil/water samples for trace residues using ICP-MS or ELISA.

- Publish datasets in open-access repositories to support meta-analyses .

Data Presentation Guidelines

- Tables : Include comparison tables for analytical results (e.g., spectral peaks, purity metrics) with error margins .

- Supplementary Materials : Provide raw chromatograms, spectral data, and computational input files for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.